1-(4-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
1-(4-Bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methyl group, and a pyrimido[1,2-a]benzimidazole core. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-(4-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and 2-methylbenzimidazole.
Cyclization Reaction: The key step involves the cyclization of 4-bromobenzylamine with 2-methylbenzimidazole in the presence of a suitable dehydrating agent, such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester.
Reaction Conditions: The reaction is typically carried out under reflux conditions at elevated temperatures (140-220°C) for several hours.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(4-Bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of oxidized or reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its antiviral, antitumor, and antimicrobial activities.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool in chemical biology to study the mechanisms of action of related compounds and to develop new therapeutic agents.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biological pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(4-Bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other similar compounds, such as:
4-(1H-Benzimidazol-2-yl)aniline: This compound shares the benzimidazole core but lacks the bromobenzyl and methyl groups, resulting in different chemical and biological properties.
2-Phenylbenzimidazole: Another related compound with a phenyl group instead of the bromobenzyl group, leading to variations in reactivity and biological activity.
Pyrimido[1,2-a]benzimidazoles: A broader class of compounds with similar core structures but different substituents, each exhibiting unique properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential pharmacological activities .
Properties
Molecular Formula |
C18H14BrN3O |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C18H14BrN3O/c1-12-10-17(23)22-16-5-3-2-4-15(16)20-18(22)21(12)11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
InChI Key |
IOFTWFCJNLKFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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